molecular formula C19H18N2O4 B11438405 4-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid

4-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid

Cat. No.: B11438405
M. Wt: 338.4 g/mol
InChI Key: QBDRKRZXIOFEBR-UHFFFAOYSA-N
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Description

4-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a complex organic compound that belongs to the class of benzoxadiazocines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid typically involves multiple steps, including the formation of the benzoxadiazocine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzoxadiazocine ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the benzoic acid moiety through reactions such as esterification and hydrolysis.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid involves its interaction with molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Molecular Pathways: Involvement in pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazocines: Compounds with similar core structures but different substituents.

    Benzoic Acid Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

4-(2,8-dimethyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

4-(4,9-dimethyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid

InChI

InChI=1S/C19H18N2O4/c1-11-3-8-16-14(9-11)15-10-19(2,25-16)21(18(24)20-15)13-6-4-12(5-7-13)17(22)23/h3-9,15H,10H2,1-2H3,(H,20,24)(H,22,23)

InChI Key

QBDRKRZXIOFEBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CC2NC(=O)N3C4=CC=C(C=C4)C(=O)O)C

Origin of Product

United States

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